2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole is a complex heterocyclic compound that belongs to the family of benzo[d]imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the reaction mixture is cooled to room temperature, filtered, concentrated under reduced pressure, and then subjected to various purification steps such as extraction and solvent evaporation . The use of catalysts and specific solvents can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of bromine and iodine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives, while oxidation reactions may yield oxidized products with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as anticancer, antimicrobial, and anxiolytic properties.
Chemical Biology: The compound is employed in chemical biology studies to investigate its interactions with biological targets and pathways.
Material Science: It is used in the synthesis of novel materials with specific properties, such as fluorescence and conductivity.
Wirkmechanismus
The mechanism of action of 2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor, interfering with the activity of certain enzymes involved in cell signaling . The presence of bromine and iodine atoms can enhance its binding affinity to these targets, leading to potent biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole Derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities.
Imidazo[2,1-b][1,3]thiazines: These compounds have a similar heterocyclic framework but differ in the arrangement of atoms and functional groups.
Uniqueness
2-Bromo-9-iodobenzo[d]benzo[4,5]imidazo[2,1-b]thiazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation makes it a valuable compound for various applications in medicinal chemistry and material science.
Eigenschaften
Molekularformel |
C13H6BrIN2S |
---|---|
Molekulargewicht |
429.08 g/mol |
IUPAC-Name |
2-bromo-9-iodobenzimidazolo[2,1-b][1,3]benzothiazole |
InChI |
InChI=1S/C13H6BrIN2S/c14-7-1-4-12-11(5-7)17-10-6-8(15)2-3-9(10)16-13(17)18-12/h1-6H |
InChI-Schlüssel |
AATDVWCLUJADFP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)N3C4=C(C=CC(=C4)I)N=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.